molecular formula C4H10N2S2 B3265830 1,4-Dithiane-2,5-diamine CAS No. 411213-44-0

1,4-Dithiane-2,5-diamine

Cat. No.: B3265830
CAS No.: 411213-44-0
M. Wt: 150.3 g/mol
InChI Key: FNOBMVRYCUNTQL-UHFFFAOYSA-N
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Description

1,4-Dithiane-2,5-diamine is a sulfur-containing heterocyclic compound with the molecular formula C4H10N2S2. This compound is characterized by a six-membered ring containing two sulfur atoms and two amino groups at the 2 and 5 positions. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the diamine.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dithiane-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted dithiane derivatives.

Scientific Research Applications

1,4-Dithiane-2,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,4-dithiane-2,5-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the sulfur atoms in the ring can undergo oxidation-reduction reactions, contributing to its reactivity.

Comparison with Similar Compounds

    1,3-Dithiane: Another sulfur-containing heterocycle, but with sulfur atoms at the 1 and 3 positions.

    1,4-Dithiane-2,5-diol: A related compound with hydroxyl groups instead of amino groups.

Properties

IUPAC Name

1,4-dithiane-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S2/c5-3-1-7-4(6)2-8-3/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOBMVRYCUNTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(S1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663603
Record name 1,4-Dithiane-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411213-44-0
Record name 1,4-Dithiane-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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